2-Azidobenzonitrile

Descripción general

Descripción

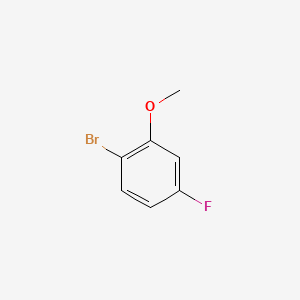

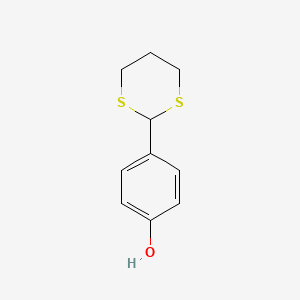

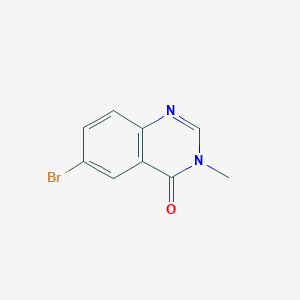

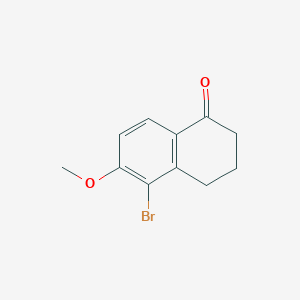

2-Azidobenzonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis Methods : 2-Azidobenzonitrile is synthesized under SNAr conditions using sodium azide in DMSO, simplifying access to these valuable building blocks (A. Kafle, S. Handy, 2020).

- Use in Cycloaddition Reactions : The compound plays a role in 1,3-dipolar cycloaddition reactions, showing regio- and stereoselectivity, especially in ortho pathways (A. Khojastehnezhad et al., 2016).

Biological Applications

- Antimicrobial and Antioxidant Activities : 2-Aminobenzonitrile, a related compound, is used in synthesizing biologically active compounds, showing moderate antimicrobial and larger antioxidant activities (Govindharaju Govindharaju R et al., 2019).

- Cancer Research : this compound derivatives are utilized in cancer research, especially in the synthesis of compounds with anticancer activity (T. Chaban et al., 2020).

Materials Science and Engineering

- Thermal Hazard Analysis : It's used in the thermal hazard analysis of azo compounds, aiding in safer process design and environmental protection (Shanghao Liu et al., 2017).

- Steel Corrosion Inhibition : 2-Aminobenzonitrile derivatives, similar to this compound, are studied for their role in inhibiting steel corrosion, with insights gained through quantum chemical calculations (S. Saha, P. Banerjee, 2015).

Magnetic Properties

- Study of Magnetic Properties : Its derivatives are used in understanding the magnetic properties of compounds, like in the case of azido-Cu(ii) chain compounds exhibiting ferromagnetic ordering (Xiangyu Liu et al., 2017).

- Ligand Field Analysis : In magnetochemistry, the azido ligand's influence on magnetic anisotropy is significant, as demonstrated in Co(II)-azido complexes (David Schweinfurth et al., 2015).

Direcciones Futuras

The use of azides, including 2-Azidobenzonitrile, in the synthesis of modified RNA is an area of active research. The synthetic ease of generating 2′-azido RNA is expected to pave the way for biotechnological applications, particularly for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides .

Mecanismo De Acción

Target of Action

2-Azidobenzonitrile is a versatile and useful synthon in the synthesis of heterocycles . It primarily targets the azide group, which can be easily prepared from halides and sulfonates . The azide group is a key functional group that undergoes various transformations, providing access to a variety of organic intermediates .

Mode of Action

The compound interacts with its targets through a reduction process. In the presence of D-glucose and KOH, this compound undergoes a reduction to form amines .

Biochemical Pathways

The reduction of azides to amines is a significant biochemical pathway influenced by this compound . This pathway is crucial in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction gets completed in a short time (5–20 minutes), and furnishes the amines in high yield (85–99%) .

Pharmacokinetics

The compound’s reduction process is quick and efficient, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of this compound’s action is the formation of amines . This transformation provides access to a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reaction is chemoselective, favoring azide reduction in the presence of other reducible functionalities .

Action Environment

The reduction of this compound to amines occurs under aqueous alkaline conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as pH and temperature. The reaction protocol is simple, inexpensive, scalable, and can be applied to different aromatic, heteroaromatic, and sulphonyl azides .

Análisis Bioquímico

Biochemical Properties

2-Azidobenzonitrile plays a crucial role in biochemical reactions, particularly in cycloaddition reactions. It interacts with electron-deficient alkenes to form triazolines, triazoles, or enaminones, depending on the specific alkene employed . These reactions are facilitated by enzymes such as cytochrome P450, which catalyzes the oxidation of the azide group. Additionally, this compound can form coordination complexes with transition metals, enhancing its reactivity and making it a versatile intermediate in synthetic chemistry .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of surface receptors through cross-linking reactions, which can alter cell function and signaling . The compound’s interaction with proteins and enzymes can lead to changes in gene expression, impacting cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites, leading to changes in enzyme activity. The compound’s ability to form coordination complexes with transition metals also plays a role in its molecular mechanism, as these complexes can facilitate various biochemical reactions . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . Phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are essential for the detoxification and elimination of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can bind to plasma proteins, affecting its distribution and bioavailability . Transporters and binding proteins facilitate its movement across cell membranes and into specific cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications can direct this compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects

Propiedades

IUPAC Name |

2-azidobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFPTNJYJWFZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398593 | |

| Record name | 2-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31656-77-6 | |

| Record name | NSC125603 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key reaction 2-azidobenzonitrile is known for, and what unexpected product can arise?

A1: this compound is primarily known for its use in synthesizing substituted benzotriazines. While initially intended for the creation of 3-substituted indazoles by reacting with Grignard or lithium reagents, researchers found that the reaction instead yielded benzotriazines in good yields. [] This unexpected outcome highlights the complex reactivity of this compound.

Q2: How does the structure of the this compound derivative influence the reaction outcome?

A2: Research has shown that the substituents on the this compound molecule play a significant role in determining the reaction products and their yields. [] This suggests a structure-activity relationship that can be further explored to fine-tune the reaction towards desired outcomes.

Q3: What alternative products can be formed during the reaction of this compound with Grignard or lithium reagents?

A3: When reacting this compound with aryl Grignard or lithium reagents, instead of benzotriazines, aryl-triazene derivatives become the primary products. [] This further emphasizes the significant influence of the reagent choice on the reaction pathway and product selectivity.

Q4: What is the significance of using X-ray crystallography in the research involving this compound?

A4: X-ray crystallography played a crucial role in confirming the structures of several reaction products, including 3,3'-biindazolyl derivatives and benzotriazine derivatives synthesized from this compound. [, ] This technique provided definitive evidence for the structures and validated the reaction outcomes.

Q5: Are there any known alternative methods for synthesizing 3,3'-biindolyl derivatives, apart from using this compound as a precursor?

A5: Yes, research has successfully demonstrated an alternative method for synthesizing 3,3'-biindolyl derivatives. This method utilizes tellurium tetrachloride to induce oxidative coupling, offering a different synthetic route compared to using this compound as a starting material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.